molecular formula C15H14ClNO3S B2876164 Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate CAS No. 921546-11-4

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate

Cat. No. B2876164
CAS RN: 921546-11-4
M. Wt: 323.79
InChI Key: DLONOEWEFMPONW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its reactivity, stability, and safety. For Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate, some properties are known. It has a molecular weight of 147.62600, a density of 1.332g/cm3, and a boiling point of 210.56ºC at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate has seen applications in various chemical synthesis and medicinal chemistry research areas. For example, the compound has been involved in studies exploring the synthesis of new quinazolines as potential antimicrobial agents. Through reactions with hydrazine hydrate and subsequent treatments, researchers have developed compounds with significant antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory and Analgesic Potential

In another line of research, ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential. Certain derivatives have shown promising results in selectively inhibiting COX-2, demonstrating potent anti-inflammatory and analgesic activities comparable to standard drugs like diclofenac (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).

Organic Synthesis and Catalysis

The compound has also contributed to advancements in organic synthesis, particularly in the development of phosphine-catalyzed annulations. These reactions facilitate the production of benzothieno[3,2-b]pyran derivatives, showcasing the compound's utility in creating complex molecular structures with potential applications in materials science and pharmacology (Ma, Yu, & Meng, 2018).

Antimicrobial and Antifungal Properties

Further research on derivatives of ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate has led to the synthesis of novel compounds with significant antimicrobial and antifungal properties. These studies have expanded our understanding of how modifications to the chemical structure can enhance biological activity, opening new avenues for the development of antimicrobial and antifungal agents (Fuloria, Singh, Yar, & Ali, 2009).

Novel Drug Development

The compound has played a crucial role in the development of new drugs, such as YD-3 derivatives, which have been explored for their selective anti-PAR4 activity. These studies highlight the compound's potential as a lead structure for novel antiplatelet drug candidates, demonstrating its importance in medicinal chemistry research (Chen, Kuo, Teng, Lee, Wang, Lee, Kuo, Huang, Wu, & Huang, 2008).

properties

IUPAC Name

ethyl 4-[[2-(5-chlorothiophen-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)10-3-5-11(6-4-10)17-14(18)9-12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLONOEWEFMPONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate

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